molecular formula C14H13NO3 B299480 4-acetyl-N-(2-furylmethyl)benzamide

4-acetyl-N-(2-furylmethyl)benzamide

Cat. No.: B299480
M. Wt: 243.26 g/mol
InChI Key: NPRKFMQOISFKRA-UHFFFAOYSA-N
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Description

4-Acetyl-N-(2-furylmethyl)benzamide is a benzamide derivative characterized by:

  • Benzene ring: Substituted with an acetyl group (-COCH₃) at the para (4-) position.
  • Amide nitrogen: Attached to a 2-furylmethyl group (C₅H₅O–CH₂–).

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

4-acetyl-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C14H13NO3/c1-10(16)11-4-6-12(7-5-11)14(17)15-9-13-3-2-8-18-13/h2-8H,9H2,1H3,(H,15,17)

InChI Key

NPRKFMQOISFKRA-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CO2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Substituent Variations on the Benzene Ring

Table 1: Key Benzamide Analogs and Substituent Effects
Compound Name Benzene Substituent Amide N-Substituent Molecular Weight (g/mol) Key Properties/Activities References
4-Acetyl-N-(2-furylmethyl)benzamide 4-COCH₃ 2-Furylmethyl 259.28 (calculated) Not reported in evidence
4-Ethoxy-N-(2-furylmethyl)benzamide 4-OCH₂CH₃ 2-Furylmethyl 245.27 Structural analog; ethoxy enhances lipophilicity
N-(2-Nitrophenyl)-4-bromo-benzamide 4-Br 2-Nitrophenyl 335.13 Crystallographic data; nitro group increases polarity
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide 4-Br 4-Methoxy-2-nitrophenyl 395.18 Enhanced steric hindrance; used in structural comparisons
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 1-Carboxyphenyl 2-Hexanoylamino 354.38 67% PCAF HAT inhibition at 100 μM

Key Observations :

  • Electron-withdrawing groups (e.g., acetyl, nitro) on the benzene ring may stabilize the amide bond or modulate electronic interactions with biological targets .
  • Lipophilicity: Ethoxy (4-OCH₂CH₃) and acyl chains (e.g., hexanoylamino) enhance membrane permeability compared to polar groups like carboxy .

Amide Nitrogen Substituent Variations

Table 2: Influence of Amide N-Substituents
Compound Name Amide N-Substituent Notable Features References
This compound 2-Furylmethyl Furan ring enables π-π stacking or H-bonding
3-Amino-4-chloro-N-(2-furylmethyl)benzamide 2-Furylmethyl Chloro and amino groups add reactivity
N-(2-Methoxyphenyl)-4-chloro-benzamide 2-Methoxyphenyl Methoxy improves solubility
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide 4-Amino-2-methylphenyl Ethoxyethoxy chain enhances flexibility

Key Observations :

  • Heterocyclic substituents (e.g., 2-furylmethyl) may contribute to binding specificity in biological systems through hydrophobic or aromatic interactions .
  • Polar groups (e.g., amino, methoxy) improve solubility but may reduce blood-brain barrier penetration .

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